Lactosylceramide (bovine buttermilk)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactosylceramide (bovine buttermilk) is a type of glycosphingolipid composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety. It is found in microdomains on the plasma membranes of numerous cells and plays a significant role in various biological processes . This compound is particularly notable for its involvement in cell signaling, phagocytosis, chemotaxis, and superoxide generation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactosylceramide can be synthesized through a process involving the deacylation and reacylation of lactosylceramide prepared from bovine brain gangliosides. The compound is N-deacylated by alkaline hydrolysis, and the resulting lysolactosylceramides are reacylated with N-succinimidyl fatty acid esters . This method allows for the preparation of specific molecular species of lactosylceramide.
Industrial Production Methods: Industrial production of lactosylceramide typically involves extraction from natural sources such as bovine buttermilk. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Lactosylceramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological processes and its transformation into other bioactive molecules.
Common Reagents and Conditions: Common reagents used in the reactions involving lactosylceramide include alkaline hydrolysis agents for deacylation and N-succinimidyl fatty acid esters for reacylation . The reactions typically occur under controlled conditions to ensure the desired molecular species are obtained.
Major Products Formed: The major products formed from the reactions involving lactosylceramide include various molecular species of lactosylceramides with different fatty acyl chain lengths. These products are crucial for the compound’s biological functions and applications .
Scientific Research Applications
Lactosylceramide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its role in cell signaling and membrane microdomains . In biology, it is known to mediate phagocytosis, chemotaxis, and superoxide generation . In medicine, lactosylceramide is investigated for its potential role in diseases such as atherosclerosis, multiple sclerosis, and diabetes . In industry, it is used in the development of bioactive compounds and pharmaceuticals .
Mechanism of Action
Lactosylceramide exerts its effects through its interaction with various molecular targets and pathways. It forms membrane microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors, suggesting a role in cell signaling . Elevated levels of lactosylceramide are associated with hyperglycemia, insulin resistance, and obesity in diabetic mice . The compound also promotes the recruitment of CNS-infiltrating monocytes and microglia, enhancing neurodegeneration in models of multiple sclerosis .
Comparison with Similar Compounds
Lactosylceramide is unique among glycosphingolipids due to its specific structure and biological functions. Similar compounds include glucosylceramide and gangliosides, which also play roles in cell signaling and membrane microdomains . lactosylceramide is distinct in its ability to mediate phagocytosis, chemotaxis, and superoxide generation . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C53H101NO13 |
---|---|
Molecular Weight |
960.4 g/mol |
IUPAC Name |
N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |
InChI |
InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58) |
InChI Key |
JMIBHWXICSSLDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.